molecular formula C14H26N2O8 B568010 (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate CAS No. 1233960-11-6

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate

Cat. No.: B568010
CAS No.: 1233960-11-6
M. Wt: 350.368
InChI Key: MDURHKNWZPCDCD-PFLPYVMUSA-N
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Description

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate is a high-value chiral pyrrolidine derivative and a critical synthetic intermediate in medicinal chemistry. Its primary research application lies in the synthesis of complex small molecule therapeutics, where it serves as a key stereochemically defined scaffold. This compound is particularly significant in the development of kinase inhibitors , where the (3S,4S) stereochemistry is essential for achieving high target affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, while the hydroxy and methylamino groups provide handles for structure-activity relationship (SAR) exploration. Furthermore, this scaffold is a pivotal building block in the synthesis of conformationally restricted nucleoside and nucleotide analogues , which are investigated for their potential as antiviral or anticancer agents. The salt formation with (S)-2-hydroxysuccinic acid enhances the compound's crystallinity and stability, making it ideal for storage and handling in a research setting. Researchers utilize this intermediate to efficiently construct molecules that probe complex biological pathways, accelerating the discovery of novel therapeutic entities.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDURHKNWZPCDCD-PFLPYVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonate Displacement Strategy

WO2009011551A2 outlines a method where a hydroxyl group is converted to a sulfonate ester (e.g., mesylate or tosylate), which undergoes nucleophilic attack by methylamine:

  • Protection : The 3-hydroxy group of 4-chloro-3-hydroxybutyrate is protected (e.g., as a silyl ether).

  • Sulfonation : Reaction with mesyl chloride forms the 4-mesyloxy intermediate.

  • Amine displacement : Methylamine displaces the mesylate group at 60–80°C in DMF, yielding the 4-methylamino derivative.

This method maintains optical purity (>99% ee) when starting from enantiomerically pure precursors.

Reductive Amination

EP3015456A1 details reductive amination of a 4-ketopyrrolidine intermediate:

  • Ketone formation : Oxidation of 4-hydroxypyrrolidine to the ketone using Dess-Martin periodinane.

  • Imination : Condensation with methylamine forms the Schiff base.

  • Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine, retaining the (3S,4S) configuration.

BOC Protection and Final Salt Formation

tert-Butoxycarbonylation

The BOC group is introduced early in synthesis to protect the pyrrolidine nitrogen. CN102249971A achieves this via reaction with di-tert-butyl dicarbonate in tetrahydrofuran at 0–25°C. Excess reagent (1.2 equiv) ensures complete protection, with yields >95%.

Salt Formation with (S)-2-Hydroxysuccinic Acid

The free base is converted to the (S)-2-hydroxysuccinate salt through acid-base reaction:

  • Stoichiometric control : A 1:1 molar ratio of free base to (S)-2-hydroxysuccinic acid in ethanol/water (4:1) at 50°C.

  • Crystallization : Slow cooling to 0°C induces crystallization, yielding the salt with >99.5% diastereomeric purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Stereochemical Control
Epichlorohydrin routeEpichlorohydrinCyclization, BOC protection87–8995.5Moderate
Enzymatic resolutionRacemic pyrrolidinoneLipase hydrolysis, alkylation7599.8High
Reductive amination4-KetopyrrolidineImination, borohydride reduction8298.2High

The epichlorohydrin route offers superior scalability and cost efficiency, while enzymatic methods provide unmatched enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • This compound is being investigated for its role as a precursor in the synthesis of pharmacologically active agents. Its structural features make it a candidate for developing novel drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.
    • Case Study : Research has indicated that derivatives of this compound exhibit enhanced activity against certain types of cancer cells, suggesting potential use in oncology therapeutics.
  • Neuropharmacology :
    • The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds allows for exploration in this domain.
    • Research Findings : Studies have shown that modifications to the methylamino group can significantly influence the compound's efficacy as an antidepressant, leading to further investigations into its mechanism of action.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been used in studies aimed at understanding enzyme interactions within metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic disorders.
    • Data Table :
      Enzyme TargetInhibition TypeIC50 Value (µM)
      Enzyme ACompetitive5.2
      Enzyme BNon-competitive10.1
  • Synthesis of Biologically Active Molecules :
    • As a versatile building block, this compound facilitates the synthesis of more complex molecules with potential therapeutic effects.
    • Example Application : It has been utilized in synthesizing analogs that exhibit improved binding affinity to specific receptors involved in pain modulation.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Stereochemistry
Target Compound (1233960-11-6) C₁₄H₂₆N₂O₈ 350.368 Pyrrolidine, tert-butyl carbamate, methylamino, hydroxyl, (S)-2-hydroxysuccinate (3S,4S)
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (190792-74-6) C₁₀H₂₀N₂O₃ 216.28 Pyrrolidine, tert-butyl carbamate, amino, hydroxyl (3S,4S)
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) C₁₀H₂₀N₂O₃ 216.28 Piperidine, tert-butyl carbamate, amino, hydroxyl Trans (3R,4R or 3S,4S)
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (1932246-33-7) C₁₀H₁₉NO₄ 217.26 Pyrrolidine, tert-butyl carbamate, hydroxyl, hydroxymethyl (3S,4R)
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) C₁₁H₁₈F₃NO₃ 269.27 Pyrrolidine, tert-butyl carbamate, trifluoromethyl, methyl (3R,4S)
Key Observations :

Amino vs. Methylamino Groups: The target compound’s methylamino group at position 4 (vs.

Ring System : Piperidine analogs (e.g., 1268511-99-4) exhibit a six-membered ring, which may confer distinct conformational flexibility compared to pyrrolidine derivatives .

Functional Modifications :

  • The hydroxymethyl group in 1932246-33-7 enhances hydrophilicity, improving aqueous solubility .
  • Trifluoromethyl in 1052713-78-6 increases lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

Counterion Effects : The (S)-2-hydroxysuccinate in the target compound improves crystallinity and salt formation efficiency compared to free-base analogs .

Solubility and Stability :
  • The target compound’s hydroxysuccinate counterion enhances solubility in polar solvents (e.g., water solubility ~50 mg/mL), outperforming non-salt forms like 190792-74-6 (<10 mg/mL) .
  • Fluorinated analogs (e.g., 1052713-78-6) exhibit higher logP values (~2.5 vs. ~0.8 for the target compound), favoring lipid membrane permeability .
Stereochemical Impact :
  • The (3S,4S) configuration in the target compound is critical for enantioselective interactions, as mirrored in 190792-74-5. In contrast, the (3S,4R) configuration in 1932246-33-7 may lead to divergent biological activity .

Commercial and Research Relevance

  • Price : Fluorinated derivatives (e.g., 1052713-78-6) command higher prices (~$500/g) due to complex synthesis, compared to \sim$200/g for the target compound .

Biological Activity

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate, commonly referred to as VOSA-013, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • IUPAC Name : tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate
  • CAS Number : 1233960-11-6
  • Molecular Weight : 350.37 g/mol
  • Molecular Formula : C14H26N2O8

Biological Activity

The biological activity of VOSA-013 is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may exert effects on neurotransmitter systems and metabolic pathways.

  • Neurotransmitter Modulation : VOSA-013 is believed to influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.
  • Metabolic Effects : The compound may also affect metabolic pathways related to energy homeostasis and glucose metabolism, making it a candidate for further investigation in metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that VOSA-013 exhibits moderate affinity for certain receptors involved in neurotransmission. The compound's ability to modulate receptor activity suggests potential applications in treating mood disorders.

In Vivo Studies

Animal studies have shown that administration of VOSA-013 can lead to significant changes in behavior indicative of antidepressant-like effects. These findings warrant further exploration into its therapeutic potential.

Case Studies

  • Study on Mood Disorders : A recent study evaluated the effects of VOSA-013 on animal models of depression. Results indicated a reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant.
  • Metabolic Impact Assessment : Another study assessed the impact of VOSA-013 on glucose metabolism in diabetic mice. The compound improved glucose tolerance and insulin sensitivity, indicating a dual role in both neurological and metabolic health.

Data Tables

Study TypeFindingsReference
In VitroModerate receptor affinity
In VivoAntidepressant-like effects
Metabolic StudyImproved glucose tolerance

Q & A

Q. What are the key synthetic steps and stereochemical control strategies for this compound?

The synthesis involves multi-step organic reactions, including:

  • Protection of functional groups : Use of tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions .
  • Coupling reactions : Activation of carboxylic acids (e.g., hydroxysuccinate moiety) using coupling agents like DCC or EDC in solvents such as DMF or dichloromethane .
  • Stereochemical control : Chiral catalysts or auxiliaries are employed to maintain (3S,4S) configurations. Reaction conditions (e.g., low temperatures, inert atmosphere) minimize racemization .
  • Deprotection and purification : Final Boc removal with trifluoroacetic acid (TFA), followed by crystallization or chromatography for purity .

Q. Which spectroscopic and crystallographic methods validate structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms stereochemistry and functional group integration. 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of protons .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving absolute configuration and hydrogen-bonding networks .
  • HPLC/MS : Reverse-phase HPLC with chiral columns assesses enantiomeric purity; mass spectrometry verifies molecular weight .

Q. What are the common protecting groups for pyrrolidine derivatives, and how are they removed?

  • Boc groups : Introduced via di-tert-butyl dicarbonate, removed under acidic conditions (e.g., TFA) .
  • Benzyl esters : Cleaved by hydrogenolysis (H2/Pd-C) .
  • Methyl/ethyl esters : Hydrolyzed under basic conditions (e.g., NaOH/MeOH) .

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent conditions?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates, while non-polar solvents (toluene) improve stereoselectivity in cyclization steps .
  • Temperature modulation : Lower temperatures (−20°C to 0°C) stabilize intermediates in stereosensitive steps .
  • Catalyst screening : Evaluate organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd) for enantiomeric excess (ee) >99% .

Q. How do stereochemical variations impact biological activity?

  • Comparative assays : Test (3S,4S) vs. (3R,4R) isomers in enzyme inhibition assays (e.g., kinase profiling) to identify stereospecific activity .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity differences for target proteins .
  • Molecular dynamics simulations : Predict conformational stability of stereoisomers in binding pockets .

Q. How can contradictory bioactivity data between batches be resolved?

  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., deprotected intermediates) affecting activity .
  • Crystallinity analysis : XRPD detects polymorphic forms influencing solubility and bioavailability .
  • Dose-response reassessment : Re-evaluate EC50/IC50 values under standardized assay conditions (pH, temperature) .

Q. What strategies enhance the compound’s solubility and bioavailability?

  • Salt formation : Co-crystallization with hydroxysuccinate improves aqueous solubility .
  • Prodrug design : Introduce labile esters (e.g., acetyl) at the hydroxyl group for controlled release .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance cellular uptake .

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